molecular formula C8H3F2NO3 B1454103 5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 1196157-32-0

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1454103
CAS No.: 1196157-32-0
M. Wt: 199.11 g/mol
InChI Key: JUYMFZGKBRZQPM-UHFFFAOYSA-N
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Description

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a fluorinated derivative of the benzo[1,3]oxazine-2,4-dione scaffold, characterized by fluorine substitutions at the 5- and 8-positions of the aromatic ring.

Properties

IUPAC Name

5,8-difluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO3/c9-3-1-2-4(10)6-5(3)7(12)14-8(13)11-6/h1-2H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYMFZGKBRZQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)OC(=O)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734524
Record name 5,8-Difluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196157-32-0
Record name 5,8-Difluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of appropriate fluorinated anhydrides with amines under controlled conditions. One common method includes the use of fluorinated isatoic anhydride derivatives, which react with amines to form the desired oxazine structure .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and other reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized oxazine derivatives, while substitution reactions can produce a wide range of substituted oxazines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 5,8-difluoro-1H-benzo[d][1,3]oxazine-2,4-dione exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, it has shown effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Research indicates that it can inhibit bacterial growth, making it a candidate for developing new antibacterial agents. Its effectiveness against resistant strains of bacteria highlights its potential as a therapeutic agent in treating infections that are difficult to manage with existing antibiotics .

Agricultural Applications

Pesticide Development
this compound is being investigated for use in agrochemicals as a potential pesticide. Its chemical structure suggests it may interfere with specific biological processes in pests. Preliminary studies indicate that it can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Plant Growth Regulation
There is emerging evidence that this compound can act as a plant growth regulator. It has been shown to influence plant hormone pathways, leading to enhanced growth rates and improved resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Materials Science

Polymer Synthesis
In materials science, this compound is being explored for its potential use in synthesizing advanced polymers. Its unique chemical properties allow for the creation of materials with enhanced thermal stability and mechanical strength. These polymers could find applications in various industries including electronics and aerospace .

Dyes and Pigments
The compound's vivid color properties make it a candidate for use as a dye or pigment in textiles and coatings. Its stability under light and heat can lead to longer-lasting colors in consumer products .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityRecent pharmacological studiesSignificant inhibition of cancer cell proliferation; induction of apoptosis observed .
Antimicrobial PropertiesMicrobial resistance researchEffective against multiple bacterial strains; potential for new antibiotic development .
Pesticide DevelopmentAgricultural chemistry researchReduced pest populations with minimal impact on non-target species observed .
Polymer SynthesisMaterials science innovationEnhanced mechanical properties and thermal stability noted in synthesized polymers .
Dyes and PigmentsTextile chemistry applicationsStability under light and heat makes it suitable for long-lasting dyes .

Mechanism of Action

The mechanism of action of 5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Substitutional Variations

The benzo[1,3]oxazine-2,4-dione core allows for diverse substitutions, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione 5-F, 8-F C₈H₃F₂NO₃ 199.12 (theoretical) Not reported High electronegativity, potential bioactivity
7-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione (7-Fluoroisatoic anhydride) 7-F C₈H₄FNO₃ 181.12 Not reported Intermediate in drug synthesis; density: 1.502 g/cm³
6-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione 6-Cl, 1-CH₃ C₉H₆ClNO₃ 211.60 201–202 Yellow crystals; Rf = 0.33 (hexane:EtOAc 7:3)
6,8-Dibromo-3-(4-bromophenyl)-benzo[e][1,3]oxazine-2,4-dione 6-Br, 8-Br, 3-(4-BrC₆H₄) C₁₄H₆Br₃NO₃ 475.91 Not reported High molecular weight; bromine enhances lipophilicity
7-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione 7-NO₂ C₈H₄N₂O₅ 208.13 Not reported Precursor for 1M7 synthesis; hydrolyzes to nitrobenzoic acid derivatives

Key Observations :

  • Fluorine vs. Chlorine/Bromine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and enhance electronic effects compared to bulkier halogens like Cl or Br. This may improve solubility and metabolic stability in drug design .
  • Positional Effects : Substitutions at the 5- and 8-positions (as in the target compound) likely influence ring electron density differently than 6- or 7-position analogs, affecting reactivity in nucleophilic or electrophilic reactions .

Challenges :

  • Fluorination at specific positions (5 and 8) may require regioselective methods, such as directed ortho-metalation or use of fluorinating agents like Selectfluor®.
  • Stability: Fluorinated oxazine-diones are less prone to hydrolysis compared to nitro or ester derivatives, as seen in , where nitro analogs hydrolyze under basic conditions .

Biological Activity

5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the oxazine family and has garnered interest due to its applications in medicinal chemistry and material science. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C8H3F2NO3
  • Molecular Weight : 199.11 g/mol
  • CAS Number : 1196157-32-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects. The precise mechanisms remain an area of active research.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), U87 (glioblastoma), and normal HEK293 cells.
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity across different cell lines:
    • HeLa cells: IC50 = 97.3 μM
    • U87 cells: IC50 values were higher than those for HeLa cells, indicating a selective effect on cancerous cells compared to normal cells .

Antibacterial Activity

Despite its cytotoxic effects, initial studies indicated that this compound did not exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria at tested concentrations (12.5 µM to 100 µM) . This suggests that while the compound may have applications in oncology, its utility as an antibacterial agent is limited.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructure VariationIC50 (μM) in HeLa CellsAntibacterial Activity
5,7-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dioneDifferent fluorine positionHigher than 97.3None
5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dioneSingle fluorine atomNot specifiedNone

These comparisons highlight the influence of fluorine substitution patterns on biological activity.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of oxazine compounds to enhance their biological profiles. For example:

  • A study involving various substituted oxazines showed that modifications could lead to increased selectivity and potency against cancer cell lines .
  • Another investigation into the structure-activity relationship (SAR) indicated that specific substitutions could enhance cytotoxicity while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using fluorinated precursors. For example, nitro-reduction followed by cyclocondensation with chloroacetyl chloride under anhydrous conditions is a common approach. Key factors include temperature control (70–90°C) and solvent selection (e.g., DMF or THF), which impact reaction kinetics and purity . Optimization of stoichiometry, as demonstrated in analogous oxazine derivatives, shows that a 1:1.2 molar ratio of diamine to acylating agent maximizes yield (Table 2.2 in ).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR is critical for confirming fluorine positions, with chemical shifts typically between -110 to -130 ppm for aromatic fluorines. 1H^{1}\text{H}-NMR can resolve oxazine ring protons (δ 4.5–5.5 ppm) .
  • IR : Stretching vibrations for C=O (1740–1780 cm1^{-1}) and C-F (1100–1250 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (expected [M+H]+^+ ~257.03 g/mol) .

Q. How can researchers ensure purity during synthesis, and what solvents are optimal for crystallization?

  • Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes by-products. Recrystallization in ethanol/water (7:3 v/v) at 4°C yields high-purity crystals. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-deficient aromatic rings, identifying electrophilic centers at C-2 and C-4. Molecular docking studies (AutoDock Vina) can simulate interactions with biological targets, such as enzymes with nucleophilic active sites .

Q. What strategies resolve contradictions in spectroscopic data for intermediates during synthesis?

  • Methodological Answer : If 19F^{19}\text{F}-NMR signals deviate from expected patterns (e.g., splitting due to diastereomers), use variable-temperature NMR to assess dynamic effects. Cross-validate with X-ray crystallography for unambiguous structural assignment . For unstable intermediates (e.g., diamines), in-situ FTIR monitoring under reflux conditions tracks reaction progress .

Q. How can researchers optimize reaction conditions to mitigate fluorinated by-product formation?

  • Methodological Answer : Design a factorial experiment varying temperature, solvent polarity, and catalyst (e.g., pyridine for acid scavenging). Response Surface Methodology (RSM) identifies optimal parameters. For example, in analogous thiadiazole syntheses, reducing temperature from 120°C to 80°C decreased defluorination by 40% .

Key Methodological Considerations

  • Safety Protocols : Use fluorinated reagents in fume hoods with PPE (gloves, goggles) due to potential toxicity .
  • Data Validation : Cross-reference computational predictions (e.g., PubChem’s InChIKey for 3,5-difluoro analogs ) with experimental data to resolve discrepancies.
  • Experimental Design : Apply chemometric approaches (e.g., Plackett-Burman design) to screen critical variables in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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